2,4-Dichlorooct-4-ene
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Overview
Description
2,4-Dichlorooct-4-ene is an organic compound characterized by the presence of two chlorine atoms attached to an octene backbone
Preparation Methods
The synthesis of 2,4-Dichlorooct-4-ene typically involves the chlorination of octene. One common method includes the use of hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst. The reaction conditions are carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the octene molecule. Industrial production methods often employ large-scale reactors and continuous flow systems to achieve high yields and purity of the compound .
Chemical Reactions Analysis
2,4-Dichlorooct-4-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of chlorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
2,4-Dichlorooct-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex chlorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in toxicological studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers
Mechanism of Action
The mechanism by which 2,4-Dichlorooct-4-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
2,4-Dichlorooct-4-ene can be compared with other chlorinated alkenes such as 1,2-dichloroethene and 1,1,2-trichloroethane. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific substitution pattern and longer carbon chain. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it an important subject of study for researchers and industry professionals alike.
Properties
CAS No. |
63657-54-5 |
---|---|
Molecular Formula |
C8H14Cl2 |
Molecular Weight |
181.10 g/mol |
IUPAC Name |
2,4-dichlorooct-4-ene |
InChI |
InChI=1S/C8H14Cl2/c1-3-4-5-8(10)6-7(2)9/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
KASWWVHASWHJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CC(C)Cl)Cl |
Origin of Product |
United States |
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